molecular formula C7H7Cl B1597885 alpha-Bromo(2H7)toluene CAS No. 59502-05-5

alpha-Bromo(2H7)toluene

Cat. No. B1597885
Key on ui cas rn: 59502-05-5
M. Wt: 133.62 g/mol
InChI Key: KCXMKQUNVWSEMD-XZJKGWKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05910605

Procedure details

This object is achieved by a process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid, which comprises reacting 3-chloro-2-methylphenol (3) ##STR3## with benzyl chloride to give 2-benzyloxy-6-chlorotoluene (4) ##STR4## subjecting this to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride (5) ##STR5## reacting this with CO2 to give 3-benzyloxy-2-methylbenzoic acid (6) ##STR6## hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid (2) and optionally acetylating this to give 3-acetoxy-2-methylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)C(O)=O.C(O[C:16]1[C:17]([CH3:25])=[C:18]([CH:22]=[CH:23][CH:24]=1)C(O)=O)(=O)C.[Cl:26][C:27]1[C:28]([CH3:34])=[C:29]([OH:33])[CH:30]=[CH:31][CH:32]=1>>[CH2:11]([Cl:26])[C:3]1[CH:4]=[CH:8][CH:9]=[CH:10][CH:2]=1.[CH2:25]([O:33][C:29]1[CH:30]=[CH:31][CH:32]=[C:27]([Cl:26])[C:28]=1[CH3:34])[C:17]1[CH:18]=[CH:22][CH:23]=[CH:24][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)Cl
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05910605

Procedure details

This object is achieved by a process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic acid, which comprises reacting 3-chloro-2-methylphenol (3) ##STR3## with benzyl chloride to give 2-benzyloxy-6-chlorotoluene (4) ##STR4## subjecting this to a Grignard reaction with magnesium to give (3-benzyloxy-2-methylphenyl)magnesium chloride (5) ##STR5## reacting this with CO2 to give 3-benzyloxy-2-methylbenzoic acid (6) ##STR6## hydrogenating this or its alkali metal salts in the presence of a hydrogenation catalyst to give 3-hydroxy-2-methylbenzoic acid (2) and optionally acetylating this to give 3-acetoxy-2-methylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)C(O)=O.C(O[C:16]1[C:17]([CH3:25])=[C:18]([CH:22]=[CH:23][CH:24]=1)C(O)=O)(=O)C.[Cl:26][C:27]1[C:28]([CH3:34])=[C:29]([OH:33])[CH:30]=[CH:31][CH:32]=1>>[CH2:11]([Cl:26])[C:3]1[CH:4]=[CH:8][CH:9]=[CH:10][CH:2]=1.[CH2:25]([O:33][C:29]1[CH:30]=[CH:31][CH:32]=[C:27]([Cl:26])[C:28]=1[CH3:34])[C:17]1[CH:18]=[CH:22][CH:23]=[CH:24][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C(C(=O)O)C=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=CC1)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)Cl
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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